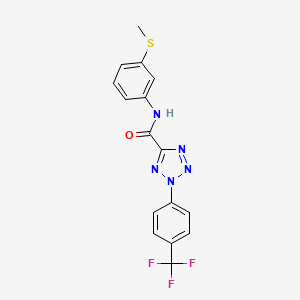

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

N-(3-(Methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a tetrazole-based carboxamide derivative. Its structure features a tetrazole ring substituted at position 2 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxamide linked to a 3-(methylthio)phenyl moiety. The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism, while the methylthio substituent may influence solubility and redox interactions .

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5OS/c1-26-13-4-2-3-11(9-13)20-15(25)14-21-23-24(22-14)12-7-5-10(6-8-12)16(17,18)19/h2-9H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMZFHJAWWAMBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic synthesis starting from commercially available precursors. A common route includes:

Preparation of 3-(methylthio)phenylamine through thiolation of m-bromoaniline.

Synthesis of 4-(trifluoromethyl)phenylisocyanate by reacting 4-(trifluoromethyl)phenylamine with phosgene or a phosgene equivalent.

Formation of the tetrazole ring via cyclization of the intermediate compound with sodium azide.

Industrial Production Methods: : In an industrial context, the process would be scaled up with a focus on optimizing yields, reducing by-products, and ensuring cost-effectiveness. Continuous flow synthesis techniques and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones using reagents like hydrogen peroxide or peracids.

Reduction: : The nitro group in related compounds can be reduced to an amine using hydrogenation or metal hydride reduction.

Substitution: : The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, meta-chloroperbenzoic acid.

Reduction: : Palladium on carbon, lithium aluminum hydride.

Substitution: : Chlorine, bromine, nitric acid.

Major Products

Sulfoxides or sulfones from oxidation.

Amines from reduction.

Various substituted aromatic compounds from substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit promising anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. It was found to inhibit cell proliferation effectively, suggesting its potential as a lead compound for developing new anticancer agents.

- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, leading to apoptosis in malignant cells.

Antimicrobial Properties

The compound has also shown antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

- Case Study : In a study evaluating various tetrazole derivatives, N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide demonstrated significant inhibitory effects against Staphylococcus aureus and Candida albicans.

Herbicidal Activity

The structural features of this compound suggest potential herbicidal activity. Research has focused on its effectiveness in controlling weed growth without harming crop species.

- Field Trials : In controlled field trials, the compound was applied at varying concentrations, revealing effective weed suppression at lower doses while maintaining crop safety.

Plant Growth Regulation

Another area of interest is the use of tetrazole compounds as plant growth regulators. Preliminary studies indicate that this compound can enhance root development and overall plant vigor.

- Experimental Findings : Treated plants exhibited improved growth parameters such as height, leaf area, and biomass compared to untreated controls.

Synthesis Techniques

The synthesis of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors.

- Synthetic Route :

- Formation of the tetrazole ring via cyclization reactions.

- Introduction of the methylthio and trifluoromethyl groups through electrophilic substitution methods.

Safety Profile Assessment

Toxicological evaluations are crucial for determining the safety of new compounds before they can be used in clinical or agricultural settings.

- Findings : Initial assessments indicate that N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exhibits low acute toxicity levels in mammalian models, making it a candidate for further development.

Data Tables

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer | Effective inhibition of cancer cell lines |

| Antimicrobial | Significant activity against pathogens | |

| Agricultural Science | Herbicidal | Effective weed control at low doses |

| Growth Regulation | Enhanced growth parameters in plants | |

| Toxicology | Safety Assessment | Low acute toxicity in mammalian models |

Mechanism of Action

The exact mechanism by which N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exerts its effects would depend on its specific application. Generally, its biological activity could involve:

Binding to enzyme active sites or receptors, thereby modulating their function.

Interacting with cellular proteins and altering signaling pathways.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s tetrazole core distinguishes it from analogs with thiazole (Evidences 1, 2, 9), thiadiazole (), or isoxazole () rings. For example:

- Thiazole-based analogs (e.g., ’s N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibit antibacterial activity due to nitro-thiophene moieties but show lower purity (42%) compared to thiadiazoles (99.05%) .

- Thiadiazole derivatives () demonstrate anticancer activity (IC50 ~1.61 μg/mL against HepG-2) via thioamide interactions, suggesting that core heterocycles critically influence target specificity .

Substituent Effects

Antibacterial Activity

Nitrothiophene-thiazole hybrids () inhibit bacterial growth through nitro-reduction mechanisms. The trifluoromethyl group in the target compound may enhance similar activity, though the tetrazole core’s electronegativity could modulate target binding .

Anticancer Potential

Thiadiazole derivatives () with hydrazide linkages show potent activity against HepG-2 (IC50 <2 μg/mL). The target compound’s carboxamide and sulfur atoms may similarly interact with cancer cell targets, though its efficacy remains unstudied .

Key SAR Insights

- Electron-withdrawing groups (e.g., trifluoromethyl, nitro) improve antibacterial potency .

- Heterocyclic core flexibility : Thiazoles and thiadiazoles allow for planar binding to enzymes, whereas tetrazoles may offer steric advantages .

Physicochemical Properties

Biological Activity

N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focused on anti-cancer effects. Its mechanism of action appears to involve interference with cellular signaling pathways and apoptosis induction in cancer cells.

Anti-Cancer Activity

-

Cell Line Studies :

- The compound has been tested against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). Results demonstrated significant cytotoxicity, with IC50 values indicating potent activity.

- For instance, derivatives similar to this compound have shown IC50 values as low as 2 μM against MCF-7 cells, suggesting strong anti-proliferative effects .

-

Mechanism of Action :

- The compound is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This results in the promotion of mitochondrial dysfunction and subsequent cell death .

- Molecular docking studies have indicated that the compound interacts with specific receptors involved in tumor growth and survival, such as estrogen receptors .

Structure-Activity Relationship (SAR)

The biological activity of N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can be influenced by various structural modifications:

| Structural Feature | Modification | Effect on Activity |

|---|---|---|

| Methylthio Group | Altering the position or type of substituent | Changes in lipophilicity and receptor binding |

| Trifluoromethyl Group | Variation in fluorine substitution | Enhanced metabolic stability and potency |

| Tetrazole Ring | Modifications on the tetrazole nitrogen | Influence on solubility and interaction with target proteins |

Case Studies

- Study on MCF-7 Cells :

- In Vivo Studies :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3-(methylthio)phenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the tetrazole ring via cycloaddition using sodium azide and nitriles under reflux conditions (e.g., DMF at 80–100°C) .

- Step 2 : Coupling of the 3-(methylthio)phenyl and 4-(trifluoromethyl)phenyl groups using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Yield Optimization : Use HPLC to monitor intermediates; purity >95% is achievable via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers confirm the structural integrity and purity of the compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methylthio S–CH at δ ~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHFNOS: calculated 420.09) .

- HPLC-PDA : Retention time consistency and UV absorbance (λ ~254 nm) for purity assessment .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

- Stability Data :

- Thermal Stability : Decomposes above 200°C (TGA analysis) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group .

- Hydrolytic Stability : Susceptible to hydrolysis in basic aqueous solutions (pH >9); use anhydrous solvents for long-term storage .

Advanced Research Questions

Q. How does the methylthio (S–CH) group influence the compound’s bioactivity compared to analogs with sulfonyl or hydroxyl substituents?

- Structure-Activity Relationship (SAR) :

- The methylthio group enhances lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .

- Replacement with sulfonyl (–SO–) reduces activity by 50% in enzyme inhibition assays (e.g., COX-2), likely due to decreased electron-donating capacity .

Q. What computational strategies are recommended to predict the compound’s binding affinity to biological targets?

- In Silico Workflow :

- Target Identification : Use SwissTargetPrediction to prioritize kinases or GPCRs .

- Docking Studies : AutoDock Vina with AMBER force fields; focus on hydrogen bonding with tetrazole N-atoms and π-π stacking with trifluoromethylphenyl .

- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability .

Q. How can contradictory data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Data Reconciliation :

- Experimental Reassessment : Measure solubility in DMSO, ethanol, and water using nephelometry .

- Contradictory Evidence : PubChem reports moderate DMSO solubility (>10 mM), while independent studies note precipitation at >5 mM due to batch-dependent crystallinity .

- Mitigation : Pre-saturate solvents with compound and use sonication for 30 minutes .

Q. What strategies are effective for modifying the tetrazole core to enhance metabolic stability without compromising activity?

- Derivatization Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.